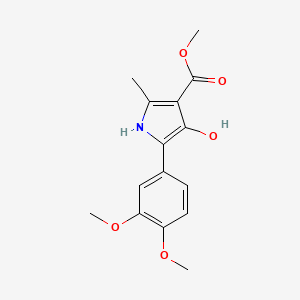![molecular formula C20H19ClN2O5S B4333332 4-{2-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333332.png)
4-{2-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Descripción general
Descripción
4-{2-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action is still being investigated.
Mecanismo De Acción
The mechanism of action of 4-{2-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is still being investigated. However, it is believed that this compound works by inhibiting certain enzymes or proteins that are involved in cellular processes. By inhibiting these enzymes or proteins, this compound can alter cellular function, which can be useful for studying disease mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of these effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. These effects make this compound a useful tool for studying cellular processes and disease mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{2-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine in lab experiments is its ability to selectively inhibit specific enzymes or proteins. This can be useful for studying disease mechanisms and identifying potential therapeutic targets. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given when using this compound in lab experiments to ensure that it is used safely and effectively.
Direcciones Futuras
There are several future directions for research involving 4-{2-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine. One area of research is the development of more selective and potent analogs of this compound. Another area of research is the identification of specific enzymes or proteins that are targeted by this compound, which can help to better understand its mechanism of action. Additionally, this compound can be studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action is still being investigated. While there are advantages and limitations to using this compound in lab experiments, it has the potential to be a useful tool for studying cellular processes and disease mechanisms. With further research, this compound may have important implications for the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
4-{2-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a useful tool for studying cellular processes and disease mechanisms. Some of the areas where this compound has been studied include cancer research, neurobiology, and immunology.
Propiedades
IUPAC Name |
4-[2-(3-chlorophenyl)-4-(4-methoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-26-16-5-7-17(8-6-16)29(24,25)19-20(23-9-11-27-12-10-23)28-18(22-19)14-3-2-4-15(21)13-14/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQRRLNOKVCGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC(=CC=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chloro-4-fluorophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4333282.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylpropanamide](/img/structure/B4333289.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B4333296.png)
![N-(4-bromophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4333302.png)
![N-(4-bromo-2-fluorophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4333310.png)
![4-[4-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B4333312.png)
![4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333318.png)
![1-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B4333323.png)
![4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333328.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B4333337.png)
![4-[4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B4333338.png)
![1-[(3,4-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4333339.png)